5-(Pyrimidin-5-yl)picolinaldehyde
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Overview
Description
5-(Pyrimidin-5-yl)picolinaldehyde is an organic compound that features both pyrimidine and picolinaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)picolinaldehyde typically involves the condensation of pyrimidine derivatives with picolinaldehyde under specific reaction conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: 5-(Pyrimidin-5-yl)picolinic acid.
Reduction: 5-(Pyrimidin-5-yl)picolinyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyrimidin-5-yl)picolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)picolinaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyrimidine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Pyrimidin-5-yl)picolinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Pyrimidin-5-yl)picolinyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
5-(Pyrimidin-5-yl)picolinaldehyde is unique due to the presence of both pyrimidine and picolinaldehyde moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-pyrimidin-5-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-10-2-1-8(5-13-10)9-3-11-7-12-4-9/h1-7H |
InChI Key |
JITDPKPBUMNTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN=C2)C=O |
Origin of Product |
United States |
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